2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H23N7O4 and its molecular weight is 389.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Antagonist for Adenosine Receptors
One study highlights the compound's application as a selective antagonist ligand for A2B adenosine receptors. A precursor, labeled with tritium, demonstrated high affinity for human A2B receptors expressed in CHO cells, showcasing its potential as a pharmacological tool for characterizing the A2B adenosine receptor subtype (Baraldi et al., 2004).
Synthesis of Coordination Complexes
Another study explored the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, suggesting their potential in the development of new antioxidant agents (Chkirate et al., 2019).
Role in Herbicide Action
Research into the action of chloroacetamide herbicides, which include compounds structurally related to the query chemical, provides insights into the inhibition of fatty acid synthesis in certain algae, indicating a possible avenue for the development of new herbicidal agents (Weisshaar & Böger, 1989).
Antipsychotic Potential
The compound's structural analogs have been evaluated for their antipsychotic-like profile in animal behavior tests, offering a new perspective on the design of antipsychotic drugs that do not interact with dopamine receptors, thus potentially reducing side effects associated with current treatments (Wise et al., 1987).
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-5-28-7-6-22-13-14(19-16(22)24-11(3)8-10(2)20-24)21(4)17(27)23(15(13)26)9-12(18)25/h8H,5-7,9H2,1-4H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHHYSFUCZNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.